molecular formula C9H4BrNS B1527128 4-Bromobenzo[b]thiophene-2-carbonitrile CAS No. 1312118-13-0

4-Bromobenzo[b]thiophene-2-carbonitrile

Cat. No.: B1527128
CAS No.: 1312118-13-0
M. Wt: 238.11 g/mol
InChI Key: HPAHLXFGKIUPEF-UHFFFAOYSA-N
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Description

4-Bromobenzo[b]thiophene-2-carbonitrile is a heterocyclic aromatic organic compound characterized by the presence of a bromine atom and a cyano group on a benzo[b]thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromobenzo[b]thiophene-2-carbonitrile typically involves the bromination of benzo[b]thiophene-2-carbonitrile. This can be achieved through electrophilic aromatic substitution reactions where bromine is introduced in the presence of a catalyst such as iron(III) bromide (FeBr3).

Industrial Production Methods: On an industrial scale, the compound is produced through controlled reactions in a chemical reactor, ensuring high purity and yield. The process involves the careful handling of reagents and maintaining specific reaction conditions to optimize the production.

Chemical Reactions Analysis

Types of Reactions: 4-Bromobenzo[b]thiophene-2-carbonitrile undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives such as 4-bromobenzo[b]thiophene-2-carboxylic acid.

  • Reduction: Reduction reactions can lead to the formation of 4-bromobenzo[b]thiophene-2-carbonimidic acid.

  • Substitution: The bromine atom can be substituted with other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation: 4-Bromobenzo[b]thiophene-2-carboxylic acid

  • Reduction: 4-Bromobenzo[b]thiophene-2-carbonimidic acid

  • Substitution: Various derivatives depending on the nucleophile used

Scientific Research Applications

4-Bromobenzo[b]thiophene-2-carbonitrile is utilized in several scientific research fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of biological systems and the development of bioactive molecules.

  • Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 4-Bromobenzo[b]thiophene-2-carbonitrile exerts its effects depends on its molecular targets and pathways. The cyano group can interact with various biological targets, leading to specific biochemical reactions. The bromine atom can also play a role in the compound's reactivity and binding affinity.

Comparison with Similar Compounds

4-Bromobenzo[b]thiophene-2-carbonitrile is compared with other similar compounds to highlight its uniqueness:

  • 2-Thiophenecarbonitrile: Similar in structure but lacks the bromine atom.

  • 4-Bromobenzo[b]thiophene-2-carboxylic acid: A derivative with a carboxylic acid group instead of the cyano group.

  • 2-Amino-4-bromobenzo[b]thiophene-3-carbonitrile: Contains an amino group in addition to the bromine and cyano groups.

Properties

IUPAC Name

4-bromo-1-benzothiophene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrNS/c10-8-2-1-3-9-7(8)4-6(5-11)12-9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPAHLXFGKIUPEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(S2)C#N)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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